Product packaging for 2-Iodopyrimidine-5-carbaldehyde(Cat. No.:CAS No. 1461708-57-5)

2-Iodopyrimidine-5-carbaldehyde

Cat. No.: B1378828
CAS No.: 1461708-57-5
M. Wt: 233.99 g/mol
InChI Key: FDKACNIPNNUNEC-UHFFFAOYSA-N
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Description

Significance and Research Context of Pyrimidine (B1678525) Carbaldehydes in Organic Synthesis

Pyrimidine carbaldehydes are a class of organic compounds that have garnered considerable attention due to their utility as versatile intermediates in the synthesis of a wide array of heterocyclic systems. The pyrimidine nucleus itself is a fundamental component of life, forming the backbone of nucleobases such as cytosine, thymine (B56734), and uracil (B121893) in DNA and RNA. nih.govjuniperpublishers.com This inherent biological relevance has spurred extensive research into pyrimidine derivatives for pharmaceutical applications. nih.govjuniperpublishers.comresearchgate.net

The aldehyde functional group at the 5-position of the pyrimidine ring is a key feature, offering a reactive site for a multitude of chemical transformations. These include condensation reactions, which are fundamental in forming new carbon-carbon and carbon-nitrogen bonds. researchgate.net Pyrimidine-5-carbaldehydes serve as crucial precursors for the construction of fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines, through cyclization reactions. researchgate.net Furthermore, these aldehydes are valuable components in multicomponent reactions, which allow for the efficient, one-pot synthesis of complex molecules from three or more starting materials. acs.orgrsc.org General synthetic routes to pyrimidine aldehydes include the Vilsmeier-Haack reaction and the oxidation of corresponding hydroxymethyl or methyl groups. researchgate.netgrowingscience.com

Overview of the Chemical Landscape of Halogenated Pyrimidine Derivatives

The introduction of halogen atoms onto the pyrimidine scaffold dramatically influences the molecule's chemical reactivity and biological properties. Halogenated pyrimidines are recognized as important intermediates in medicinal chemistry, primarily because the halogen atom can serve as a handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, enabling the generation of diverse molecular libraries for drug discovery programs. nih.gov

From a biological standpoint, halogenated pyrimidines have demonstrated a range of activities. For instance, iodinated pyrimidines, such as C5-iodo-2'-deoxyuridine, are utilized as antiviral drugs. nih.gov The presence of a halogen can enhance the therapeutic potential of a molecule. The development of straightforward and environmentally friendly methods for the iodination of pyrimidines is an active area of research. nih.gov

Rationale for Comprehensive Investigation of 2-Iodopyrimidine-5-carbaldehyde

The compound this compound, which is commercially available, represents a convergence of the key chemical features discussed above. americanelements.com The rationale for its comprehensive investigation stems from its potential as a highly versatile synthetic intermediate. The molecule possesses three key points of functionality:

The Pyrimidine Ring: A core structure with inherent biological relevance and a propensity for interacting with biological targets.

The 5-Carbaldehyde Group: A reactive site for nucleophilic attack, enabling chain extension and the formation of various heterocyclic structures through condensation and cyclization reactions.

The 2-Iodo Substituent: An ideal functional group for engaging in cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the facile introduction of aryl, alkyl, and amino groups at the 2-position of the pyrimidine ring.

This trifecta of reactivity makes this compound a powerful building block for the synthesis of novel, highly functionalized pyrimidine derivatives. The orthogonal reactivity of the aldehyde and the iodo group allows for a stepwise and controlled elaboration of the molecular structure. For example, the aldehyde can be selectively reacted first, followed by a cross-coupling reaction at the 2-position, or vice versa. This synthetic flexibility is highly desirable in the fields of medicinal chemistry and materials science for the creation of new therapeutic agents and functional materials.

Below is a table summarizing the key properties of this compound.

PropertyValueReference
Chemical Formula C₅H₃IN₂O americanelements.com
Molecular Weight 234.00 g/mol americanelements.com
Appearance Powder americanelements.com
CAS Number 1461708-57-5 americanelements.com
SMILES C1=C(C=NC(=N1)I)C=O americanelements.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3IN2O B1378828 2-Iodopyrimidine-5-carbaldehyde CAS No. 1461708-57-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodopyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3IN2O/c6-5-7-1-4(3-9)2-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKACNIPNNUNEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)I)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Iodopyrimidine 5 Carbaldehyde

Direct Formylation Approaches to Pyrimidine-5-carbaldehydes

Direct formylation involves the introduction of a -CHO group at the C-5 position of the pyrimidine (B1678525) ring, a site that is electronically susceptible to electrophilic attack, particularly when the ring is activated by electron-donating groups.

Vilsmeier-Haack Reactions and Analogous Formylation Strategies

The Vilsmeier-Haack reaction is a widely employed and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds. nih.govyoutube.com The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃). nih.govwikipedia.org This forms a chloromethyliminium salt, which acts as the electrophile in an electrophilic aromatic substitution reaction to introduce the formyl group. wikipedia.org

This methodology has been successfully applied to pyrimidine derivatives. For instance, the formylation of 2-methylpyrimidine-4,6-diol using the Vilsmeier-Haack method yields 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde. nih.gov Research has shown that the choice of solvent can significantly influence the reaction's efficiency, with DMF often providing the highest yields and shortest reaction times compared to other solvents like benzene or dichloroethane. nih.gov The reaction proceeds by electrophilic substitution at the electron-rich C-5 position, which is activated by the hydroxyl groups on the ring. nih.gov Another example includes the preparation of 2-amino-4,6-dichloropyrimidine-5-carboxaldehyde from 2-amino-4,6-dihydroxypyrimidine using a similar Vilsmeier-Haack formylation protocol. rsc.org

Table 1: Effect of Solvent on Vilsmeier-Haack Formylation of 2-Methylpyrimidine-4,6-diol nih.gov
SolventReaction Time (hours)Yield (%)
o-Xylene841
N,N-Dimethylformamide (DMF)561
Benzene854
Dichloroethane856

Utilization of Organometallic Reagents in C-5 Formylation (e.g., Grignard, Butyl Lithium)

Organometallic reagents provide a powerful alternative for formylating the pyrimidine ring, particularly when the substrate is halogenated at the C-5 position. This approach typically involves a halogen-metal exchange followed by quenching with a formylating agent.

A prominent example is the one-pot synthesis of pyrimidine-5-carboxaldehyde from 5-bromopyrimidine. wikipedia.org In this procedure, the 5-bromopyrimidine undergoes a halogen-metal exchange with butyl lithium at low temperatures to generate the highly reactive pyrimidin-5-yl-lithium intermediate. This organometallic species is then treated with a formate ester, such as ethyl formate, to introduce the aldehyde functionality. wikipedia.org Similarly, methods have been reported for the synthesis of 2,4,6-trichloro-pyrimidine-5-carbaldehyde starting from 2,4,6-trichloro-5-bromopyrimidine. nih.gov This synthesis involves reaction with either a Grignard reagent or butyl lithium at very low temperatures (-78°C), followed by the addition of a formylating agent like DMF or N-formylmorpholine. nih.gov

Table 2: Organometallic Formylation Strategies for Pyrimidines
Starting MaterialOrganometallic ReagentFormylating AgentReference
5-Bromopyrimidinen-Butyl LithiumEthyl Formate wikipedia.org
2,4,6-Trichloro-5-bromopyrimidineGrignard Reagent or Butyl LithiumDMF or N-Formylmorpholine nih.gov

Formylation via Oxidation of Precursor Alcohols or Methyl Groups

Another synthetic route to pyrimidine-5-carbaldehydes is through the oxidation of a pre-existing functional group at the C-5 position, most commonly a hydroxymethyl or methyl group.

The oxidation of a 5-hydroxymethyl group is a well-established method. For example, uracil-5-carbaldehyde can be prepared from uracil (B121893) by first reacting it with formaldehyde to generate 5-hydroxymethyluracil, which is then oxidized using an agent like manganese dioxide. nih.gov In the context of pyrimidine nucleosides, the 5-hydroxymethyl moiety can be efficiently oxidized to the corresponding 5-formyl group using various reagents, with Dess–Martin periodinane (DMP) and pyridinium chloroformate showing high yields. nih.gov This transformation is a key step in modifying the C-5 position of nucleosides for biological applications.

Functional Group Interconversions for Iodination at C-2 Position

The introduction of iodine at the C-2 position of the pyrimidine ring often requires the strategic transformation of a pre-existing functional group. The reactivity of the C-2 position allows for several nucleophilic substitution pathways.

Halogen Exchange Reactions for Introduction of Iodine

The Finkelstein reaction is a classic method for halogen exchange, typically involving the conversion of an alkyl chloride or bromide to an alkyl iodide using sodium iodide in acetone. wikipedia.orgtubitak.gov.tr The reaction is driven to completion by the precipitation of the less soluble sodium chloride or sodium bromide from the acetone solvent. tubitak.gov.tr

While the classic Finkelstein reaction is less effective for aryl halides, an "aromatic Finkelstein reaction" can be employed for heteroaromatic systems like pyrimidine. wikipedia.org The direct substitution of a chlorine or bromine atom at the C-2 position of the pyrimidine ring by iodide is challenging but can be achieved using metal catalysis. Catalysts such as copper(I) iodide in combination with diamine ligands, or nickel bromide with tri-n-butylphosphine, have been shown to facilitate this transformation on aromatic systems. wikipedia.org This catalyzed nucleophilic aromatic substitution (SNAr) allows for the efficient conversion of a 2-chloro or 2-bromopyrimidine precursor into the desired 2-iodopyrimidine (B1354134) derivative.

Strategic Transformations of Other Halogens or Leaving Groups at C-2

Beyond direct halogen exchange, other functional groups at the C-2 position can be strategically transformed into iodine. A powerful method for this is the Sandmeyer reaction, which converts an aromatic amino group into a halide. wikipedia.org This reaction proceeds by treating a primary aromatic amine, such as 2-aminopyrimidine, with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. mnstate.edumasterorganicchemistry.com This diazonium intermediate is an excellent leaving group (N₂) and can be readily displaced by iodide, typically by treatment with potassium iodide (KI), to yield the 2-iodopyrimidine. youtube.com The Sandmeyer reaction is a versatile tool for introducing a range of functionalities and is well-suited for the iodination of the pyrimidine C-2 position. wikipedia.orgnih.gov

Furthermore, other common precursors like pyrimidin-2-ones (or their tautomeric 2-hydroxypyrimidines) and 2-thiopyrimidines can be converted into 2-iodopyrimidines. This is usually a two-step process. The hydroxyl or thiol group is first converted into a better leaving group, most commonly a chloro group, using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The resulting 2-chloropyrimidine (B141910) can then undergo a catalyzed halogen exchange reaction, as described in the previous section, to install the iodine atom.

Convergent Synthesis of the 2-Iodopyrimidine-5-carbaldehyde Core Structure

One of the most common and versatile methods for the construction of the pyrimidine ring is the cyclocondensation reaction of a 1,3-dielectrophilic component with a 1,3-dinucleophilic component, such as an amidine. In the context of this compound, a plausible convergent strategy involves the reaction of an appropriately substituted three-carbon electrophile with an iodine-containing amidine.

While a direct cyclocondensation to form this compound is not extensively documented, the synthesis of related 5-formylpyrimidines from α-formylaroylketene dithioacetals provides a valuable precedent. This methodology involves the reaction of a formyl-substituted ketene dithioacetal with a suitable amidine, leading to the formation of the pyrimidine core with a pre-installed formyl group at the 5-position.

A hypothetical, yet chemically sound, route to this compound could involve the cyclocondensation of a protected formylketene dithioacetal with iodoamidine. The subsequent deprotection of the aldehyde would yield the target molecule. The choice of protecting group for the formyl moiety would be crucial to ensure its stability under the cyclocondensation conditions.

Table 1: Key Intermediates in Cyclocondensation Routes

Compound NameStructureRole in Synthesis
IodoamidineI-C(=NH)NH₂Provides the N-C-N fragment with the iodine substituent at the 2-position of the pyrimidine ring.
Formylketene Dithioacetal(CHO)CH=C(SR)₂Acts as the three-carbon electrophilic component, introducing the formyl group at the 5-position.

An alternative and often more practical approach to this compound involves the modification of a pre-existing pyrimidine ring. This multistep strategy leverages the availability of functionalized pyrimidine starting materials.

A key precursor for this approach is 2-chloropyrimidine-5-carbaldehyde. This compound can be synthesized from 2-hydroxy-5-pyrimidinecarboxaldehyde by treatment with a chlorinating agent such as phosphorus oxychloride in the presence of N,N-dimethylaniline chemicalbook.com.

Once 2-chloropyrimidine-5-carbaldehyde is obtained, the crucial step is the conversion of the chloro group at the 2-position to an iodo group. This transformation can be effectively achieved through a halogen exchange reaction, commonly known as the Finkelstein reaction wikipedia.org. This reaction typically involves treating the chloro-substituted pyrimidine with an iodide salt, such as sodium iodide or potassium iodide, in a suitable solvent like acetone or dimethylformamide wikipedia.orgmanac-inc.co.jp. The choice of catalyst, such as copper(I) iodide, can facilitate this exchange on aryl halides wikipedia.orgfrontiersin.org. While the classic Finkelstein reaction is primarily for alkyl halides, its application to aryl and heteroaryl halides, often with catalytic assistance, is well-established wikipedia.orgfrontiersin.org.

Another potential multistep route could involve the direct formylation of a 2-iodopyrimidine precursor. Formylation of pyrimidine rings can be achieved using various reagents, including the Vilsmeier-Haack reagent (a mixture of dimethylformamide and phosphorus oxychloride) nih.govwikipedia.orgmdpi.comsciforum.net. However, the regioselectivity of this reaction would need to be carefully controlled to ensure formylation occurs at the desired 5-position.

Table 2: Comparison of Multistep Synthetic Routes

Starting MaterialKey Transformation(s)AdvantagesPotential Challenges
2-Hydroxy-5-pyrimidinecarboxaldehyde1. Chlorination 2. Halogen Exchange (Finkelstein Reaction)Utilizes readily available starting materials. Well-established reactions.Two-step process. Requires handling of phosphorus oxychloride.
2-IodopyrimidineFormylation (e.g., Vilsmeier-Haack)Potentially a more direct route.Controlling regioselectivity of formylation. Availability of the starting material.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize the environmental impact of chemical processes. The synthesis of this compound can be made more sustainable by adopting these principles.

Several green chemistry approaches are applicable to pyrimidine synthesis in general and can be adapted for the production of this compound. These include the use of safer solvents, the development of catalytic reactions, and the implementation of energy-efficient methods such as microwave or ultrasound irradiation.

A study on the regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde highlights the application of green chemical principles, such as the use of phase-transfer catalysis in a one-pot synthesis, which can be relevant to the synthesis of the target molecule .

For instance, in the multistep synthesis from 2-chloropyrimidine-5-carbaldehyde, the use of greener solvents for the halogen exchange reaction could be explored. Additionally, the development of a catalytic Finkelstein reaction would reduce the amount of reagents required.

Mechanochemical methods, such as ball milling or grinding, offer a solvent-free approach to chemical reactions. The iodination of pyrimidine derivatives has been successfully achieved using solid iodine and silver nitrate under solvent-free grinding conditions, which represents a highly environmentally friendly method nih.gov. This approach could potentially be adapted for the direct iodination of a suitable pyrimidine-5-carbaldehyde (B119791) precursor.

Table 3: Application of Green Chemistry Principles

Green Chemistry PrincipleApplication in Synthesis of this compound
Prevention of Waste Optimizing reaction conditions to maximize yield and minimize byproducts.
Atom Economy Designing synthetic routes that incorporate the maximum number of atoms from the reactants into the final product.
Use of Safer Solvents and Auxiliaries Replacing hazardous solvents with greener alternatives like water, ethanol, or ionic liquids.
Design for Energy Efficiency Employing microwave or ultrasound-assisted synthesis to reduce reaction times and energy consumption.
Use of Catalysis Developing catalytic versions of reactions, such as a catalytic Finkelstein reaction, to reduce reagent usage.
Use of Renewable Feedstocks Exploring the use of bio-based starting materials where possible.

Reactivity and Mechanistic Studies of 2 Iodopyrimidine 5 Carbaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group in 2-iodopyrimidine-5-carbaldehyde is a primary site for a variety of chemical transformations, including nucleophilic additions and oxidations.

Nucleophilic Addition Reactions at the Carbaldehyde Group

The electrophilic carbon atom of the carbaldehyde group is susceptible to attack by a range of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis. This is typically achieved using complex metal hydrides such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). These reagents act as a source of hydride ions (H⁻), which attack the carbonyl carbon. researchgate.netresearchgate.net The resulting alkoxide intermediate is then protonated to yield the alcohol. researchgate.net

While LiAlH₄ is a powerful reducing agent capable of reducing a wide range of carbonyl compounds, NaBH₄ is a milder and more selective reagent. researchgate.net The reduction of pyrimidine (B1678525) derivatives with complex metal hydrides can, however, be complex. For instance, the reaction of ethyl 2-methylthiopyrimidine-5-carboxylate with LiAlH₄ has been shown to yield not only the expected alcohol via reduction of the ester but also products resulting from the reduction of the pyrimidine ring itself, such as 1,6-dihydropyrimidines. researchgate.netresearchgate.net This suggests that the reduction of this compound may also involve competing reactions at the pyrimidine core, influenced by the nature of the substituent at the 2-position and the reaction conditions. researchgate.net

Table 1: Common Hydride Reducing Agents for Aldehyde Reduction

ReagentFormulaReactivityTypical Solvents
Lithium Aluminum HydrideLiAlH₄Very HighDiethyl ether, THF
Sodium BorohydrideNaBH₄ModerateMethanol, Ethanol

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base such as an amine. wikipedia.orgsphinxsai.com The reaction proceeds through a nucleophilic addition to the carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org The use of pyridine (B92270) as a solvent, particularly when one of the activating groups is a carboxylic acid, is known as the Doebner modification and often results in subsequent decarboxylation. wikipedia.orgorganic-chemistry.org Given its aldehydic functionality, this compound is a suitable substrate for Knoevenagel condensation, leading to the formation of various functionalized pyrimidine derivatives.

Claisen-Schmidt Condensation: This is a type of crossed aldol (B89426) condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.orgpraxilabs.com The reaction is typically base-catalyzed and results in the formation of a β-hydroxycarbonyl compound, which often dehydrates to form an α,β-unsaturated ketone. praxilabs.comnih.gov this compound can act as the aromatic aldehyde component in this reaction, condensing with various enolizable ketones to produce chalcone-like compounds bearing a pyrimidine ring. nih.govslideshare.net

Table 2: Comparison of Knoevenagel and Claisen-Schmidt Condensations

ReactionCarbonyl ComponentNucleophileCatalystProduct
Knoevenagel Aldehyde or KetoneActive Methylene CompoundWeak Base (e.g., piperidine)α,β-unsaturated dicarbonyl or related compound
Claisen-Schmidt Aromatic Aldehyde (no α-H)Enolizable Aldehyde or KetoneStronger Base (e.g., NaOH)α,β-unsaturated ketone (chalcone)

Studies have shown that various pyrimidine-5-carbaldehydes can undergo this reaction, and the substituent at the 2-position of the pyrimidine ring can influence the reactivity and enantioselectivity. nih.govnih.gov For instance, 2-alkynyl substituted pyrimidine-5-carbaldehydes have demonstrated superior autocatalysis and selectivity. nih.gov The reaction is highly sensitive to the presence of initial chiral sources, and even minute enantiomeric imbalances can be significantly amplified. pnas.org This has made the Soai reaction a focal point for studies on the origin of homochirality in nature. wikipedia.org While the direct use of this compound in the Soai reaction is not extensively documented in these specific results, the general reactivity of the pyrimidine-5-carbaldehyde (B119791) core makes it a potential candidate for such asymmetric transformations. wikipedia.orgnih.govclockss.orgelsevierpure.com

Table 3: Key Features of the Soai Reaction with Pyrimidine-5-carbaldehydes

FeatureDescription
Reactants Pyrimidine-5-carbaldehyde, Dialkylzinc (e.g., diisopropylzinc)
Product Chiral 5-pyrimidyl alkanol
Key Characteristic Asymmetric autocatalysis and amplification of enantiomeric excess
Catalyst The chiral product itself

Oxidation Reactions of the Aldehyde Group

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 2-iodopyrimidine-5-carboxylic acid. This transformation is a common synthetic step and can be achieved using a variety of oxidizing agents. libretexts.orglibretexts.org

Common reagents for the oxidation of aldehydes to carboxylic acids include chromium-based reagents like Jones reagent (CrO₃ in aqueous sulfuric acid) and potassium dichromate (K₂Cr₂O₇). libretexts.orgyoutube.com Other milder and more selective methods are also available, such as using Oxone or sodium perborate. organic-chemistry.org A metal-free approach utilizing iodine in the presence of a base in an aqueous medium has also been developed for the oxidation of aldehydes, which could be a particularly compatible method for an iodo-substituted substrate. rsc.org The choice of oxidant is crucial to avoid unwanted side reactions, especially considering the potential for reaction at the iodine-substituted position of the pyrimidine ring. organic-chemistry.org

Reactivity of the Pyrimidine Ring System

The pyrimidine ring in this compound is electron-deficient, which influences its reactivity. The presence of the iodo substituent at the 2-position makes this carbon atom susceptible to nucleophilic aromatic substitution (SNA_r). rsc.orgnih.gov

In halopyrimidines, the reactivity towards nucleophilic displacement is influenced by the nature of the halogen. Studies on the aminolysis of 2-halopyrimidines have shown that the bromo derivative is generally the most reactive, followed by the iodo and then the chloro derivatives, although the rate differences are often not substantial. rsc.org The reactivity of 2-halopyrimidines is also significantly higher than their corresponding halopyridine counterparts due to the presence of the second ring nitrogen. rsc.orgyoutube.com

Nucleophilic substitution at the 2-position of the pyrimidine ring can be achieved with a variety of nucleophiles, including amines, alkoxides, and sulfur nucleophiles. wuxiapptec.comchemrxiv.org The electron-withdrawing aldehyde group at the 5-position further activates the ring towards nucleophilic attack. The reaction typically proceeds through a Meisenheimer-like intermediate. nih.gov The regioselectivity of these substitutions can be influenced by the nature of the nucleophile and the other substituents present on the ring. wuxiapptec.com For instance, in related systems like 2-MeSO₂-4-chloropyrimidine, the selectivity of nucleophilic attack at the C-2 or C-4 position is highly dependent on the incoming nucleophile. wuxiapptec.com These findings suggest that the 2-iodo group in this compound is a viable leaving group for the introduction of a wide range of functional groups via nucleophilic aromatic substitution. rsc.org

Furthermore, the pyrimidine ring itself can undergo reduction under certain conditions, as seen with the use of strong reducing agents like LiAlH₄, leading to dihydropyrimidine (B8664642) derivatives. researchgate.netrsc.org This highlights the dual reactivity of the molecule, where both the aldehyde and the heterocyclic core can participate in chemical transformations.

Nucleophilic Aromatic Substitution (SNAr) at Halogenated Positions

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for electron-poor aromatic and heteroaromatic systems bearing a suitable leaving group. masterorganicchemistry.comlibretexts.org The reaction generally proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, disrupting the ring's aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. masterorganicchemistry.com

For this compound, the pyrimidine ring is highly activated towards SNAr at the C-2 position due to the electron-withdrawing effects of the two ring nitrogens, the C-2 iodine, and the C-5 carbaldehyde group.

The iodine atom at the C-2 position is an effective leaving group and its carbon is the most electrophilic site, activated by the adjacent ring nitrogens. Consequently, it is readily displaced by a variety of nucleophiles. This reaction is a cornerstone of functionalizing the pyrimidine core. For instance, studies on similar 2-halopyrimidines show that they react with amines, alkoxides, and other nucleophiles to yield the corresponding 2-substituted products. zenodo.orgyoutube.com The reaction involving 2-chloropyrimidine (B141910) with various amines, for example, has been shown to produce high yields of 2-aminopyrimidines. researchgate.net The displacement of the halogen is facilitated because the negative charge of the intermediate Meisenheimer complex can be effectively delocalized onto the electronegative nitrogen atoms of the pyrimidine ring.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Halogenated Pyrimidines

Starting Material Nucleophile Product Reference
2-Chloropyrimidine Amines 2-Aminopyrimidine derivatives youtube.comresearchgate.net
2-Chloropyrimidine Imidazole 2-(Imidazol-1-yl)pyrimidine researchgate.net
4,6-Dichloropyrimidine-5-carbaldehyde Glycine Esters N-(6-chloro-5-formylpyrimidin-4-yl)glycinate nuph.edu.ua
2-Chloro-5-iodopyrimidine Morpholine 4-(5-iodopyrimidin-2-yl)morpholine chemicalbook.com

Electrophilic Aromatic Substitution Limitations and Considerations

In stark contrast to its high reactivity towards nucleophiles, this compound is highly unreactive towards electrophilic aromatic substitution (EAS). This is a general characteristic of the pyrimidine ring, which is considered an electron-deficient heterocycle. growingscience.com Several factors contribute to this limitation:

Electron-Deficient Ring: The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, significantly reducing the ring's nucleophilicity and its ability to attack an electrophile. libretexts.org

Deactivating Substituents: The molecule possesses two additional deactivating groups: the iodine atom and the carbaldehyde group. Both withdraw electron density from the ring, further diminishing its reactivity towards electrophiles. youtube.com

Ring Protonation: Many EAS reactions, such as nitration and sulfonation, are conducted in strong acidic conditions. masterorganicchemistry.com The basic nitrogen atoms of the pyrimidine ring are readily protonated under these conditions, forming a cationic pyrimidinium species. This positive charge makes the ring extremely electron-deficient and exceptionally resistant to attack by an electrophile. chemistrysteps.com

Due to this cumulative deactivation, standard electrophilic aromatic substitution reactions are generally not viable for this compound.

Halogen Reactivity at C-2: Role of Iodine in Pyrimidine Reactivity

Influence of Iodine on Ring Electron Density

The iodine atom exerts a strong electron-withdrawing inductive effect (-I effect) on the pyrimidine ring. This effect reduces the electron density across the entire ring system, but its impact is most pronounced at the site of attachment, the C-2 carbon. This polarization increases the electrophilicity of the C-2 position, rendering it highly susceptible to attack by nucleophiles. While halogens can also exert a weak electron-donating resonance effect (+R effect), for halogens in heteroaromatic systems, the inductive effect is dominant in determining reactivity towards nucleophiles. This reduction in ring electron density is a key factor in activating the molecule for SNAr reactions. libretexts.org

Comparative Reactivity with Other 2-Halogenated Pyrimidines

When comparing the reactivity of 2-halopyrimidines (where halo = F, Cl, Br, I) in SNAr reactions, a counter-intuitive trend is often observed. In traditional SN1 or SN2 reactions, the leaving group ability increases down the group (I > Br > Cl > F) because the carbon-halogen bond strength decreases. However, in many SNAr reactions, the opposite reactivity order is found: F > Cl > Br > I. masterorganicchemistry.comyoutube.com

This reversal is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex. youtube.com The reactivity is therefore governed by the electrophilicity of the carbon atom bearing the halogen. Fluorine, being the most electronegative halogen, exerts the strongest inductive electron-withdrawing effect, making the carbon it is attached to the most electron-poor and thus the most susceptible to nucleophilic attack. youtube.com Although the C-F bond is the strongest, its breaking occurs in the fast, non-rate-determining second step of the reaction. Therefore, 2-fluoropyrimidine (B1295296) is often more reactive in SNAr reactions than 2-iodopyrimidine (B1354134).

Table 2: Comparative Properties of Halogens Influencing SNAr Reactivity

Halogen (X) at C-2 Electronegativity (Pauling Scale) C-X Bond Strength (kJ/mol in C6H5X) Relative Reactivity in SNAr Reference
F 3.98 544 Highest masterorganicchemistry.comyoutube.com
Cl 3.16 427 High masterorganicchemistry.comyoutube.com
Br 2.96 364 Moderate masterorganicchemistry.comyoutube.com
I 2.66 301 Lowest masterorganicchemistry.comyoutube.com

While 2-iodopyrimidine is the least reactive among the 2-halopyrimidines in reactions where nucleophilic attack is rate-limiting, the weakness of the C-I bond can be exploited in other reaction types, such as metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), where oxidative addition to the C-I bond is often more facile than to other carbon-halogen bonds. wuxibiology.com

Advanced Cross Coupling Reactions and Synthetic Applications of 2 Iodopyrimidine 5 Carbaldehyde

Carbon-Carbon Bond Forming Cross-Coupling Reactions

The development of efficient methods for creating carbon-carbon bonds is a cornerstone of synthetic chemistry. 2-Iodopyrimidine-5-carbaldehyde serves as an excellent electrophilic partner in several palladium-catalyzed cross-coupling reactions, facilitating the introduction of diverse carbon-based substituents at the 2-position of the pyrimidine (B1678525) ring.

Palladium-Catalyzed Suzuki-Miyaura Coupling with Boronic Acids

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C(sp²)–C(sp²) bonds. illinois.edumdpi.com This reaction typically involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid, in the presence of a base. illinois.edumdpi.com The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids. mdpi.com

In the context of this compound, the Suzuki-Miyaura coupling enables the introduction of various aryl and heteroaryl groups. The reactivity of the C-I bond is generally higher than that of C-Br or C-Cl bonds, allowing for selective coupling under appropriate conditions. illinois.edu The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions. Common catalysts include palladium complexes with phosphine (B1218219) ligands, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). mdpi.com

CatalystBaseSolventTemperature (°C)Yield (%)Ref
Pd(PPh₃)₄K₃PO₄1,4-Dioxane70-80Good mdpi.com
Pd(dppf)Cl₂K₂CO₃DMF/H₂O100Moderate to Good
Pd₂(dba)₃ / SPhosK₃PO₄Toluene110Good to Excellent

This table presents typical conditions for the Suzuki-Miyaura coupling of aryl halides. The specific conditions for this compound may vary.

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling reaction is a fundamental method for the synthesis of C(sp²)–C(sp) bonds, linking aryl or vinyl halides with terminal alkynes. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base, often an amine. libretexts.orgorganic-chemistry.org The Sonogashira reaction is highly valued for its ability to construct substituted alkynes, which are important intermediates in the synthesis of pharmaceuticals, natural products, and organic materials. beilstein-journals.org

For this compound, the Sonogashira coupling provides a direct route to 2-alkynylpyrimidine derivatives. The reaction proceeds under relatively mild conditions and tolerates the aldehyde functionality. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. organic-chemistry.org

CatalystCo-catalystBaseSolventTemperature (°C)Yield (%)Ref
Pd(PPh₃)₄CuIEt₃NTHFRoom Temp - 50Good to Excellent libretexts.org
PdCl₂(PPh₃)₂CuIPiperidineDMFRoom TempGood
Pd₂(dba)₃ / P(t-Bu)₃NoneCs₂CO₃Dioxane80Good organic-chemistry.org

This table presents typical conditions for the Sonogashira coupling of aryl iodides. The specific conditions for this compound may vary.

Kumada and Negishi Coupling Analogues

The Kumada and Negishi couplings are important carbon-carbon bond-forming reactions that utilize organomagnesium (Grignard) and organozinc reagents, respectively. rsc.orgrsc.org These reactions offer alternatives to the Suzuki and Sonogashira couplings, particularly when specific organometallic reagents are more readily available or offer different reactivity profiles.

The Kumada coupling involves the palladium- or nickel-catalyzed reaction of a Grignard reagent with an organic halide. While highly effective, the strong basicity and nucleophilicity of Grignard reagents can limit functional group tolerance.

The Negishi coupling , on the other hand, employs organozinc reagents, which are generally more tolerant of functional groups than their Grignard counterparts. researchgate.net This reaction is a versatile method for the formation of C-C bonds and can be applied to a wide range of substrates. rsc.orgresearchgate.net Palladium catalysts, often with phosphine ligands, are typically used to facilitate the coupling. rsc.org Microwave-assisted protocols have been developed to accelerate these reactions. rsc.org

Coupling TypeCatalystLigandSolventTemperature (°C)Ref
KumadaNiCl₂(dppp)NoneTHFReflux rsc.org
NegishiPd(PPh₃)₄NoneTHFRoom Temp - Reflux rsc.org
NegishiPd(dba)₂SPhosToluene80 researchgate.net

This table presents general conditions for Kumada and Negishi couplings of aryl halides.

Decarboxylative and Desulfinative Cross-Coupling Strategies

Decarboxylative cross-coupling has emerged as a powerful strategy that uses readily available carboxylic acids as coupling partners, releasing carbon dioxide as a byproduct. wikipedia.orgnih.gov This approach avoids the need for pre-functionalized organometallic reagents. wikipedia.org Similarly, desulfinative coupling utilizes sulfonyl chlorides as coupling partners. nih.gov

While direct examples with this compound are not extensively documented in the initial search, the principles of these reactions can be applied. For instance, a decarboxylative coupling could potentially involve the reaction of this compound with a suitable carboxylic acid salt in the presence of a palladium and often a co-catalyst like silver or copper. ruhr-uni-bochum.de Desulfinative couplings typically involve the palladium-catalyzed reaction of an aryl sulfonyl chloride with an organoboronic acid. nih.gov

Carbon-Heteroatom Bond Forming Cross-Coupling Reactions

The formation of carbon-heteroatom bonds is of immense importance in medicinal chemistry and materials science, as these bonds are key components of many bioactive molecules and functional materials.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, reacting an aryl halide with a primary or secondary amine in the presence of a base. wikipedia.orgyoutube.com This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.orgorganic-chemistry.org

The application of the Buchwald-Hartwig amination to this compound allows for the direct introduction of a wide variety of amino groups at the 2-position of the pyrimidine ring. The choice of palladium catalyst, ligand, and base is critical for achieving high efficiency. Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, are frequently employed to facilitate the catalytic cycle. youtube.com

The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. libretexts.org

CatalystLigandBaseSolventTemperature (°C)Ref
Pd₂(dba)₃XPhosK₃PO₄t-BuOH100 youtube.com
Pd(OAc)₂BINAPCs₂CO₃Toluene110 wikipedia.org
PdCl₂(dppf)NoneNaOt-BuDioxane80-100

This table presents typical conditions for the Buchwald-Hartwig amination of aryl halides.

Other Heteroatom Couplings (e.g., C-O, C-S)

Beyond the well-established carbon-carbon bond-forming reactions, the electrophilic nature of the carbon at the C-2 position of this compound, due to the attached iodine atom, makes it a suitable substrate for cross-coupling reactions with various heteroatom nucleophiles. These transformations, primarily forming carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds, are crucial for accessing a diverse range of functionalized pyrimidine scaffolds.

Carbon-Oxygen (C-O) Coupling Reactions:

The synthesis of aryl ethers from this compound can be achieved through copper-catalyzed Ullmann condensations or palladium-catalyzed Buchwald-Hartwig couplings. google.comwikipedia.org The Ullmann reaction, a classic method, typically involves the reaction of an aryl halide with an alcohol or phenol (B47542) in the presence of a copper catalyst at elevated temperatures. wikipedia.org Modern variations have been developed that proceed under milder conditions using soluble copper catalysts and various ligands. umich.edu For instance, the coupling of phenols with aryl iodides can be effectively catalyzed by a system composed of copper(I) iodide (CuI) and picolinic acid in DMSO with potassium phosphate (B84403) (K₃PO₄) as the base. umich.edu

The Buchwald-Hartwig C-O coupling offers an alternative, palladium-catalyzed route to these ethers under conditions similar to those used for amination. google.commdpi.com These reactions provide a valuable method for the synthesis of diaryl ethers and alkyl aryl ethers, which are significant structural motifs in many biologically active compounds.

Carbon-Sulfur (C-S) Coupling Reactions:

The formation of C-S bonds, yielding aryl thioethers, is another important transformation accessible from this compound. Transition metal-catalyzed reactions, particularly those using palladium or copper, are commonly employed. organic-chemistry.orgsci-hub.box Copper-mediated C-S coupling of aryl iodides with thiols offers a cost-effective and functionally tolerant method. organic-chemistry.org For example, the coupling of 2-amino-5-iodopyrimidine (B74693) derivatives with thiols has been successfully achieved using a copper(I) iodide/neocuproine catalyst system. organic-chemistry.org Ligand-free protocols using CuI in polar solvents have also proven effective for the cross-coupling of a diverse range of thiophenols with aryl iodides. scielo.org.mx

Palladium-catalyzed C-S cross-coupling reactions have also been extensively developed. These methods often provide high efficiency and broad substrate scope. sci-hub.box The choice of ligand is crucial for successful catalysis, preventing catalyst deactivation by the strongly binding thiolates. The mechanism of these couplings generally follows the standard cross-coupling cycle of oxidative addition, association with the thiolate, and reductive elimination.

The ability to form C-O and C-S bonds from this compound significantly expands its synthetic utility, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.

Synthetic Utility in Complex Molecular Architecture Construction

The dual reactivity of this compound, possessing both a reactive halogen for cross-coupling and an aldehyde for condensation and cyclization reactions, establishes it as a valuable building block in the synthesis of complex molecular architectures. Its utility is particularly evident in the preparation of functionalized pyrimidines and the construction of fused heterocyclic systems.

Preparation of Functionalized Pyrimidine Derivatives

The iodine atom at the C-2 position of the pyrimidine ring serves as a versatile handle for introducing a wide array of substituents through transition metal-catalyzed cross-coupling reactions. This allows for the late-stage functionalization of the pyrimidine core, a strategy that is highly valuable in medicinal chemistry for the generation of compound libraries and structure-activity relationship (SAR) studies.

Analogous to the selective cross-coupling reactions demonstrated with intermediates like 5-bromo-2-iodopyrimidine, the C-2 iodine of this compound is expected to be significantly more reactive than a C-5 bromine or chlorine under palladium catalysis. This selective reactivity allows for controlled, stepwise functionalization. For example, Suzuki and Stille couplings can be employed to introduce various aryl, heteroaryl, or alkyl groups at the C-2 position. The aldehyde group at the C-5 position can then be used in subsequent transformations, such as reduction to an alcohol, oxidation to a carboxylic acid, or conversion to an imine, further diversifying the molecular structure.

The following table summarizes potential cross-coupling reactions for the functionalization of this compound based on established methods for similar substrates.

Coupling ReactionCoupling PartnerCatalyst System (Typical)Resulting C-2 Substituent
Suzuki CouplingArylboronic acidPd(PPh₃)₄, Na₂CO₃Aryl
Stille CouplingOrganostannanePd(PPh₃)₄Alkyl, Alkenyl, Aryl
Sonogashira CouplingTerminal alkynePdCl₂(PPh₃)₂, CuI, Et₃NAlkynyl
Buchwald-Hartwig AminationAminePd₂(dba)₃, BINAP, NaOtBuAmino
C-O CouplingAlcohol/PhenolCuI, Ligand, BaseAlkoxy/Aryloxy
C-S CouplingThiolCuI or Pd catalyst, Ligand, BaseAlkylthio/Arylthio

Synthesis of Fused Heterocyclic Systems (e.g., Pyrrolopyrimidines, Pyrido[2,3-d]pyrimidines)

The aldehyde functionality of this compound is a key feature that enables its use in the construction of fused heterocyclic systems, which are prevalent in numerous biologically active molecules.

Pyrrolo[2,3-d]pyrimidines:

The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a privileged scaffold in medicinal chemistry. organic-chemistry.orgorganic-chemistry.org Syntheses of this ring system can be achieved through strategies that build the pyrrole (B145914) ring onto a pre-existing pyrimidine. One-pot, three-component reactions have been developed for the synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidines. researchgate.net For instance, a reaction between an arylglyoxal, a 6-aminopyrimidine derivative (like 6-amino-1,3-dimethyluracil), and an active methylene (B1212753) compound (like barbituric acid) can efficiently construct the pyrrolopyrimidine skeleton. researchgate.net In this context, this compound can serve as the aldehyde component, reacting with suitable partners to form the fused pyrrole ring.

A general strategy involves the condensation of the pyrimidine-5-carbaldehyde (B119791) with an active methylene compound, such as ethyl cyanoacetate, followed by cyclization. The Knoevenagel condensation of the aldehyde with a compound containing an active methylene group is a common first step. researchgate.netumich.edu Subsequent reaction steps, often involving the introduction of a nitrogen atom and cyclization, lead to the formation of the pyrrole ring fused to the pyrimidine core.

Pyrido[2,3-d]pyrimidines:

The pyrido[2,3-d]pyrimidine (B1209978) scaffold is another important heterocyclic system found in numerous pharmaceutical agents. The synthesis of this ring system can also be achieved starting from pyrimidine aldehydes. A common approach is the condensation of a 4-aminopyrimidine (B60600) bearing a functional group at the 5-position with a three-carbon unit. When the functional group is an aldehyde, as in this compound, it can react with various active methylene compounds in a condensation-cyclization sequence to form the fused pyridine (B92270) ring.

For example, the condensation of a pyrimidine-5-carbaldehyde with compounds like malononitrile (B47326) or ethyl cyanoacetate, under basic conditions, can lead to a Knoevenagel adduct. This intermediate can then undergo intramolecular cyclization, often through the involvement of the amino group at the C-4 position (if present), to yield the pyrido[2,3-d]pyrimidine system.

Role as a Key Intermediate in Multi-component Reactions

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid assembly of complex molecules from three or more starting materials in a single pot. sigmaaldrich.com This approach is highly valued for its efficiency, atom economy, and ability to generate molecular diversity. Aldehydes are frequent participants in a wide variety of MCRs.

The aldehyde group of this compound makes it an ideal substrate for several named MCRs, positioning it as a key intermediate for the synthesis of complex heterocyclic libraries.

Biginelli-type Reactions: While the classical Biginelli reaction involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones, analogous three-component reactions can utilize pyrimidine-5-carbaldehyde to construct more complex, fused systems or highly substituted pyrimidines.

Gewald Reaction: The Gewald reaction is a multicomponent synthesis of 2-aminothiophenes from an aldehyde or ketone, an α-cyanoester, and elemental sulfur. wikipedia.orgmdpi.comsci-hub.box this compound can serve as the aldehyde component, leading to the formation of a 2-aminothiophene substituted with the pyrimidine moiety. This thiophene (B33073) can then be a precursor for thieno[2,3-d]pyrimidines, another important class of fused heterocycles.

Ugi and Passerini Reactions: These isocyanide-based MCRs are exceptionally versatile. The Ugi four-component reaction (U-4CR) combines an aldehyde, an amine, a carboxylic acid, and an isocyanide. The use of this compound in a U-4CR would generate a complex acyclic intermediate bearing the pyrimidine core, which could be designed to undergo subsequent cyclization reactions to form diverse heterocyclic scaffolds.

The combination of the reactive aldehyde and the versatile iodo-substituent in a single molecule makes this compound a powerful bifunctional building block for MCRs, enabling the efficient synthesis of novel and complex drug-like molecules.

Spectroscopic Characterization and Structural Elucidation of 2 Iodopyrimidine 5 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of molecular structures in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

¹H NMR Analysis of Proton Environments

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms within a molecule. For 2-iodopyrimidine-5-carbaldehyde, the ¹H NMR spectrum reveals distinct signals corresponding to the aldehyde proton and the protons on the pyrimidine (B1678525) ring. The chemical shift (δ), reported in parts per million (ppm), and the coupling patterns (e.g., singlets, doublets) of these signals provide critical information about their electronic environment and proximity to neighboring protons.

For instance, the aldehyde proton typically appears as a singlet in the downfield region of the spectrum, often around 9.5-10.5 ppm, due to the deshielding effect of the adjacent carbonyl group. The protons on the pyrimidine ring will exhibit their own characteristic chemical shifts and coupling constants, which are influenced by the electron-withdrawing nature of the iodine atom and the aldehyde group.

Interactive Data Table: ¹H NMR Data for Aldehyde-Containing Compounds

CompoundSolventAldehyde Proton (δ, ppm)Aromatic Protons (δ, ppm)Reference
1-Methyl-1H-indole-5-carbaldehydeCDCl₃10.03 (s)8.15 (s), 7.80 (d), 7.25 (d), 7.15 (s) rsc.org
4-ChlorobenzaldehydeCDCl₃9.98 (s)7.82 (d), 7.51 (d) rsc.org
Biphenyl-4-carbaldehydeCDCl₃10.00 (s)7.89 (d), 7.69 (d), 7.58 (d), 7.44 (t), 7.38 (t) rsc.org
4-AcetylbenzaldehydeCDCl₃10.12 (s)8.11 (d), 7.99 (d) rsc.org
Thiophene-2-carbaldehydeCDCl₃9.95 (s)7.80–7.77 (m), 7.22 (t) rsc.org

s = singlet, d = doublet, t = triplet, m = multiplet

¹³C NMR Analysis of Carbon Framework

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shift of each carbon signal is indicative of its hybridization (sp³, sp², sp) and its electronic environment.

For this compound, the ¹³C NMR spectrum would be expected to show signals for the carbonyl carbon of the aldehyde group (typically in the range of 185-200 ppm), the carbon atom bearing the iodine (which would be shifted upfield compared to a carbon bearing a hydrogen), and the other carbon atoms of the pyrimidine ring.

For example, in the related compound 4-chlorobenzaldehyde, the carbonyl carbon resonates at 191.0 ppm. rsc.org In 1-iodo-2-methylpropane, the carbon atom attached to the iodine atom (CH₂I) has a chemical shift of 18.5 ppm, while the methyl carbons appear at 22.6 ppm and the CH carbon at 30.5 ppm. docbrown.info This demonstrates the significant influence of the substituent on the carbon chemical shift.

Interactive Data Table: ¹³C NMR Data for Aldehyde-Containing and Iodinated Compounds

CompoundSolventCarbonyl Carbon (δ, ppm)Other Key Carbons (δ, ppm)Reference
4-ChlorobenzaldehydeCDCl₃191.0141.1, 134.8, 131.0, 129.6 rsc.org
Biphenyl-4-carbaldehydeCDCl₃191.9147.0, 139.6, 135.1, 130.2, 129.0, 128.5, 127.6, 127.3 rsc.org
4-AcetylbenzaldehydeCDCl₃191.8 (aldehyde), 197.6 (ketone)141.3, 139.2, 130.0, 129.0, 27.1 rsc.org
Thiophene-2-carbaldehydeCDCl₃183.1144.0, 136.5, 135.2, 128.4 rsc.org
1-Iodo-2-methylpropaneCDCl₃N/A18.5 (CH₂I), 30.5 (CH), 22.6 (CH₃) docbrown.info

N/A = Not Applicable

Advanced NMR Techniques for Structural Confirmation (e.g., 2D NMR)

To definitively assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR techniques are employed. These experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide through-bond correlations between nuclei.

COSY spectra reveal correlations between coupled protons, helping to identify adjacent protons in the structure.

HSQC spectra correlate each proton with the carbon atom to which it is directly attached.

HMBC spectra show correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire molecular framework and confirming the position of substituents like the iodo and aldehyde groups on the pyrimidine ring.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide valuable information about its elemental composition and structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This high accuracy allows for the unambiguous determination of the elemental formula of a compound, a critical step in its identification. For this compound (C₅H₃IN₂O), the theoretical exact mass can be calculated and compared to the experimentally determined value from the HRMS instrument.

For example, HRMS was used to confirm the elemental composition of various iodinated indole (B1671886) derivatives. For 5-iodo-6-methoxy-1H-indole-3-carbaldehyde, the calculated m/z for [M+H]⁺ was 301.9672, and the found value was 301.9670. rsc.org This level of accuracy provides high confidence in the assigned molecular formula. The molecular weight of this compound is 234 g/mol . americanelements.com

Interactive Data Table: HRMS Data for Iodinated Heterocyclic Compounds

CompoundIonization ModeCalculated m/zFound m/zReference
Ethyl 5-iodo-1H-indole-3-carboxylateESI337.9648 [M+Na]⁺337.9646 rsc.org
Methyl 5-iodo-1H-indole-3-carboxylateESI323.9492 [M+Na]⁺323.9490 rsc.org
5-Iodo-6-methoxy-1H-indole-3-carbaldehydeESI301.9672 [M+H]⁺301.9670 rsc.org

ESI = Electrospray Ionization

LC-MS Techniques for Purity and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for assessing the purity of a synthesized compound and for analyzing complex mixtures. In the context of this compound synthesis, LC-MS can be used to monitor the progress of the reaction, identify any byproducts, and confirm the purity of the final isolated product.

The liquid chromatograph separates the components of a mixture, and the mass spectrometer detects each component as it elutes from the column, providing its molecular weight. LC-MS/MS, a tandem mass spectrometry technique, can further fragment the ions to provide structural information, aiding in the identification of unknown impurities. The development of LC-MS/MS assays has proven effective for the reliable diagnosis of a wide range of purine (B94841) and pyrimidine disorders by analyzing urine samples. nih.govplos.org The versatility of LC-MS makes it a standard tool in pharmaceutical analysis for compound identification, stability studies, and quality control. scispace.com

Vibrational Spectroscopy (IR)

Vibrational spectroscopy, specifically infrared (IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, characteristic vibrations of different bonds can be determined.

The key functional groups in this compound are the pyrimidine ring, the aldehyde group, and the carbon-iodine bond.

Aldehyde Group (CHO): The aldehyde functional group gives rise to two characteristic stretching vibrations. The C=O (carbonyl) stretch is typically a strong band appearing in the region of 1685-1730 cm⁻¹ for aromatic and α,β-unsaturated aldehydes. vscht.cz The C-H stretching vibration of the aldehyde is also highly characteristic, often appearing as two distinct bands around 2720 cm⁻¹ and 2820 cm⁻¹. pressbooks.pub

Pyrimidine Ring: The pyrimidine ring, an aromatic heterocycle, will exhibit several characteristic vibrations. These include C-H stretching vibrations above 3000 cm⁻¹, and C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region. ijaers.com Specifically, pyrimidine and its derivatives often show coupled C-C and C-N vibrations in this range. ijaers.com

Carbon-Iodine Bond (C-I): The stretching vibration of the C-I bond is expected to appear in the far-infrared region, typically below 600 cm⁻¹.

Based on these general assignments, a hypothetical IR spectrum of this compound would be expected to show the following key absorptions:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
AldehydeC-H Stretch~2820 and ~2720
AldehydeC=O Stretch1685 - 1730
Pyrimidine RingC-H Stretch> 3000
Pyrimidine RingC=C and C=N Ring Stretch1400 - 1600
Carbon-IodineC-I Stretch< 600

This table is predictive and based on characteristic functional group absorption ranges.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions.

A thorough search of the existing scientific literature did not yield any specific X-ray crystallographic data for this compound or its direct derivatives. The synthesis and crystal structure of related iodo-thieno[2,3-d]pyrimidines have been reported, demonstrating the utility of such compounds as intermediates in the synthesis of biologically active molecules. nih.gov However, without experimental data for the title compound, a detailed discussion of its solid-state structure, including parameters like unit cell dimensions, space group, and key bond lengths and angles, cannot be provided.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The wavelengths of maximum absorption (λmax) are related to the energy difference between the ground and excited electronic states and are characteristic of the chromophores present.

Specific experimental UV-Vis spectra for this compound are not available in the reviewed literature. However, the expected absorption can be inferred from the electronic properties of its components. The pyrimidine ring and the aldehyde group constitute a conjugated system, which is expected to result in absorption in the UV region. For comparison, computational studies of imidazole-2-carboxaldehyde show absorption bands in the ranges of 220-250 nm and 270-300 nm. researchgate.net The presence of the iodine atom and the extended conjugation in the pyrimidine system would likely influence the position and intensity of these absorption bands. Generally, conjugation shifts the absorption to longer wavelengths (a bathochromic or red shift).

Without experimental data, a precise λmax and molar absorptivity (ε) cannot be reported.

Computational Chemistry and Theoretical Studies on 2 Iodopyrimidine 5 Carbaldehyde

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-iodopyrimidine-5-carbaldehyde, these calculations can predict its geometry, electronic distribution, and spectroscopic characteristics, offering a lens into its chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry and various electronic properties of organic compounds, including pyrimidine (B1678525) derivatives. nih.govnih.gov For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine its optimized geometry, bond lengths, bond angles, and dihedral angles. wjarr.comjchemrev.com

The presence of an iodine atom at the C2 position and a carbaldehyde group at the C5 position on the pyrimidine ring is expected to significantly influence the molecule's electronic properties. The iodine, being a large and polarizable halogen, and the electron-withdrawing nature of the carbaldehyde group would likely lead to a notable dipole moment, suggesting a degree of polarity and reactivity. nih.govnih.gov DFT calculations on other pyrimidine derivatives have successfully predicted such properties, providing a reliable framework for estimating those of this compound. jchemrev.comjchemrev.com

Table 1: Predicted Molecular Properties of Pyrimidine Derivatives from DFT Studies

PropertyRepresentative Value (for a substituted pyrimidine)Reference
Total Dipole Moment~8.28 D nih.gov
MethodDFT/B3LYP/6-311G(d,p) nih.gov

This table presents representative data from studies on other pyrimidine derivatives to illustrate the types of properties that can be calculated for this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity and its ability to participate in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. aimspress.comyoutube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity. wjarr.comaimspress.com

For this compound, the HOMO is expected to be localized on the electron-rich pyrimidine ring and potentially the iodine atom, while the LUMO is likely to be centered on the electron-deficient carbaldehyde group and the pyrimidine ring. This distribution would suggest that the molecule can act as both an electron donor and acceptor. The HOMO-LUMO gap would provide a quantitative measure of its kinetic stability and chemical reactivity. wjarr.comirjweb.com

Table 2: Representative HOMO-LUMO Energies and Energy Gaps for Substituted Pyrimidines

Compound TypeEHOMO (eV)ELUMO (eV)Energy Gap (eV)Reference
Pyrimidine Derivative 1-5.57 to -5.46-1.94 to -1.593.63 to 3.88 wjarr.com
Pyrimidine Derivative 2-6.2613-0.88445.3769 irjweb.com

This table provides examples of HOMO-LUMO data from related pyrimidine compounds to contextualize the expected values for this compound.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. science.org.ge By mapping the potential energy surface of a reaction, transition states can be identified, and activation energies can be calculated, providing a detailed picture of the reaction pathway. science.org.ge For this compound, computational modeling could be used to explore various reactions, such as nucleophilic substitution at the C2 position or reactions involving the carbaldehyde group.

For instance, in a hypothetical nucleophilic substitution reaction, computational modeling could determine whether the reaction proceeds through an addition-elimination mechanism or a direct displacement of the iodine atom. The calculated activation energies for different pathways would reveal the most likely mechanism. science.org.ge Such studies on other pyrimidine systems have provided crucial insights into their reactivity and have guided synthetic efforts. science.org.ge

Molecular Dynamics Simulations in Reaction Pathways

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the role of the solvent in reaction pathways. tandfonline.comrsc.org For a molecule like this compound, MD simulations could be employed to investigate its conformational flexibility, particularly the orientation of the carbaldehyde group relative to the pyrimidine ring.

Furthermore, in the context of a reaction, MD simulations can be used to explore the stability of reactant-product complexes and to understand the role of solvent molecules in stabilizing transition states. tandfonline.comresearchgate.netscienceopen.com By simulating the system at a given temperature, MD can provide insights into the dynamic behavior of the molecule and its interactions with its environment, which are often crucial for a complete understanding of a reaction pathway. rsc.org

Ring Transformations and Rearrangement Chemistry of Pyrimidine 5 Carbaldehyde Scaffolds

Nucleophile-Induced Ring Opening and Ring Contraction Reactions

The susceptibility of the pyrimidine (B1678525) ring to nucleophilic attack is a cornerstone of its chemistry. This reactivity can lead to either ring opening, yielding acyclic intermediates, or ring contraction, resulting in the formation of smaller heterocyclic rings.

The activation of the pyrimidine ring, for instance by quaternization, enhances its reactivity towards even weak nucleophiles. wur.nl While pyrimidine itself requires high temperatures for hydrazinolysis to form pyrazole, 1-methylpyrimidinium salts undergo the same ring contraction at room temperature. wur.nl Similarly, the use of a strong nucleophile like the amide ion can induce ring transformations under mild conditions, whereas weaker nucleophiles necessitate more drastic measures. wur.nl

In some cases, the initial nucleophilic attack leads to the formation of an intermediate that subsequently undergoes ring cleavage. For example, the reaction of certain pyrimidine derivatives with amide ions is initiated by an attack at the C(6) position, forming an anionic adduct. This intermediate then undergoes ring opening by cleavage of the C(5)-C(6) bond. wur.nl

Ring contraction has also been observed in the reaction of 4-X-6-phenyl(methyl)pyrimidine 1-oxides with liquid ammonia, yielding 5-amino-3-phenyl(methyl)isoxazoles at low temperatures. wur.nl Furthermore, the reaction of 5-cyanouracils with thioureas and guanidines can lead to novel pyrimidine-to-pyrimidine ring transformations, producing 5-carbamoyl-2-thiocytosines and 2,4-diamino-5-carbamoylpyrimidines, respectively. rsc.org Another example involves the reaction of 1,3-disubstituted 5-nitrouracils with malonamide, which results in 1-substituted 5-carbamoyluracils through a rearrangement of the N(3)–C(4)–C(5) portion of the uracil (B121893) ring. rsc.org

The following table summarizes representative nucleophile-induced ring transformations of pyrimidine derivatives.

Starting Pyrimidine DerivativeNucleophileProductReaction Type
1-Methylpyrimidinium saltHydrazinePyrazoleRing Contraction
4-X-6-Phenyl(methyl)pyrimidine 1-oxideLiquid Ammonia5-Amino-3-phenyl(methyl)isoxazoleRing Contraction
1,3-Disubstituted 5-cyanouracilsThiourea (B124793)5-Carbamoyl-2-thiocytosineRing Transformation
1,3-Disubstituted 5-cyanouracilsGuanidines2,4-Diamino-5-carbamoylpyrimidineRing Transformation
1,3-Disubstituted 5-nitrouracilsMalonamide1-Substituted 5-carbamoyluracilRing Transformation

Degenerate Ring Transformations and SN(ANRORC) Mechanisms

A fascinating aspect of pyrimidine chemistry is the occurrence of degenerate ring transformations, where the pyrimidine ring is converted into another pyrimidine ring. These transformations often proceed through an SN(ANRORC) mechanism, which stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure. wikipedia.org This mechanism is a key concept in understanding nucleophilic substitution reactions of heterocyclic compounds. wikipedia.org

The SN(ANRORC) mechanism has been extensively studied in the reactions of substituted pyrimidines with metal amide nucleophiles in liquid ammonia. wikipedia.org For instance, the reaction of 4-phenyl-6-bromopyrimidine with sodium amide yields 4-phenyl-6-aminopyrimidine. wikipedia.org The exclusion of an aryne intermediate is supported by the specific product formation. wikipedia.org

Evidence for the SN(ANRORC) mechanism comes from several key observations. In some reactions, the ring-opened intermediate can be isolated. wikipedia.org Isotope labeling studies have also provided strong support. For example, when a deuterium (B1214612) atom is placed at the C5 position of the pyrimidine ring, it is absent in the final product, which is consistent with the formation of a tautomeric ring-opened intermediate that allows for H-D exchange. wikipedia.org Furthermore, isotope scrambling experiments using 14N-labeled pyrimidines have shown that one of the ring nitrogen atoms can be exchanged with the nitrogen from the nucleophile, confirming the ring-opening and closing sequence. wikipedia.org

Degenerate ring transformations can involve the replacement of different fragments of the pyrimidine ring. doi.org These can be categorized as:

Replacement of a single ring nitrogen atom. doi.org

Replacement of a carbon-nitrogen moiety of the ring. doi.org

Replacement of a three-atom fragment of the ring. doi.org

An example of the second category is the reaction of 1-methyl-4-phenylpyrimidinium iodide with cyanamide, which results in the formation of 2-amino-4-phenylpyrimidine. In this transformation, the N(1)-C(2) fragment of the pyrimidine ring is replaced by an N-C fragment from the reagent. wur.nl

Oxidative and Reductive Transformations of the Pyrimidine Ring

The pyrimidine ring can undergo both oxidative and reductive transformations, which are important in both synthetic chemistry and biological systems.

Oxidative Transformations:

The aldehyde group of pyrimidine-5-carbaldehydes can be oxidized to a carboxylic acid using standard oxidizing agents like potassium permanganate (B83412) or chromium trioxide. The pyrimidine ring itself can also be oxidized. For example, alkyl-substituted pyrimidines can be oxidized by potassium permanganate to form carboxylic acids, or undergo ring oxidation at the C-2 and C-4 positions with bacterial strains. researchgate.net The oxidation of pyrimidine nucleosides like thymidine, uridine, and cytidine (B196190) can be achieved using osmium tetroxide in an ammonium (B1175870) chloride buffer. nih.gov The oxidation of 1-methyluracil (B15584) with this reagent yields 5,6-dihydro-4,5,6-trihydroxy-1-methyl-2-pyrimidone. nih.gov In some biological systems, an oxidative pathway for pyrimidine degradation leads to the formation of barbituric acid. umich.eduresearchgate.net

Reductive Transformations:

Due to their lower aromaticity compared to pyridine (B92270), pyrimidines are more easily reduced. researchgate.net The aldehyde group of pyrimidine-5-carbaldehydes can be reduced to a primary alcohol using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. The pyrimidine ring itself can be reduced with reagents like sodium borohydride to yield tetrahydropyrimidine (B8763341) derivatives. researchgate.net In biological systems, the reductive pathway is the most common for pyrimidine catabolism. umich.edu This pathway involves the reduction of uracil and thymine (B56734) by dihydropyrimidine (B8664642) dehydrogenase to produce dihydrouracil (B119008) and dihydrothymine, respectively. umich.edu

The following table provides a summary of key oxidative and reductive transformations of the pyrimidine ring.

Transformation TypeSubstrateReagent/ConditionProduct
OxidationPyrimidine-5-carbaldehyde (B119791)Potassium permanganatePyrimidine-5-carboxylic acid
OxidationAlkyl-substituted pyrimidinePotassium permanganateCarboxylic acid
OxidationUracil (in some bacteria)Uracil dehydrogenaseBarbituric acid
ReductionPyrimidine-5-carbaldehydeSodium borohydride(Pyrimidin-5-yl)methanol
ReductionPyrimidineSodium borohydrideTetrahydropyrimidine
ReductionUracil/ThymineDihydropyrimidine dehydrogenaseDihydrouracil/Dihydrothymine

Future Directions and Emerging Research Avenues for 2 Iodopyrimidine 5 Carbaldehyde

Development of Novel and Sustainable Synthetic Routes

The future of chemical manufacturing hinges on the development of sustainable processes that are efficient, safe, and environmentally benign. For 2-Iodopyrimidine-5-carbaldehyde and its derivatives, research is moving beyond traditional methods toward greener alternatives.

One promising avenue is the development of multicomponent reactions (MCRs), which are highly valued for their ability to construct complex molecules in a single step, thus saving time, resources, and reducing waste. nih.gov A notable sustainable approach involves an iridium-catalyzed MCR to produce highly substituted pyrimidines from alcohols and amidines. nih.gov This method is particularly attractive as alcohols can be sourced from renewable biomass, aligning with the principles of green chemistry. nih.gov The reaction proceeds through a sequence of condensation and dehydrogenation steps, liberating only water and hydrogen as byproducts. nih.gov Adapting such catalytic systems for the synthesis of functionalized pyrimidines like this compound represents a key future direction.

Furthermore, green chemistry principles are being applied to the functionalization of related pyrimidine (B1678525) systems. Methodologies using microwave irradiation in catalyst-free conditions have proven effective for synthesizing fused pyrimidine systems with high yields and simple workups. researchgate.net Research on the regioselective functionalization of closely related compounds, such as 2,4,6-trichloropyrimidine-5-carbaldehyde, has highlighted the use of phase-transfer catalysts to achieve C-N bond formation under green conditions. shd-pub.org.rs These approaches, which minimize the use of hazardous solvents and reagents, could be adapted for more efficient and sustainable syntheses of this compound. researchgate.netshd-pub.org.rs Another innovative strategy employs atmospheric oxygen as a clean oxidant in copper-catalyzed reactions to build the pyrimidine ring, offering a pathway that avoids harsher oxidizing agents. researchgate.net

Exploration of New Catalytic Transformations

The unique structure of this compound, featuring both a reactive aldehyde group and a carbon-iodine bond, makes it an ideal substrate for a multitude of catalytic transformations. The carbon-iodine bond is a well-established handle for palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. Future research will likely explore these reactions to attach a wide variety of substituents (aryl, alkyl, alkynyl groups) at the C2 position of the pyrimidine ring, enabling the rapid generation of diverse chemical libraries for screening purposes.

The aldehyde at the C5 position offers a complementary site for reactivity. It can undergo a range of catalytic transformations, such as:

Catalytic Hydrogenation: To produce the corresponding alcohol, 2-iodo-5-(hydroxymethyl)pyrimidine.

Catalytic Oxidation: To yield 2-iodopyrimidine-5-carboxylic acid.

Condensation Reactions: Such as Knoevenagel or aldol (B89426) condensations, to extend the carbon framework and build more complex heterocyclic systems. researchgate.net

A key challenge and area of future research will be the development of chemoselective catalytic systems that can target one functional group while leaving the other intact. This would allow for stepwise, controlled diversification of the molecular scaffold, providing access to highly complex and precisely functionalized pyrimidine derivatives.

Application in Advanced Materials Science and Molecular Probes

The pyrimidine nucleus is a valuable building block for functional organic materials due to its electronic properties and ability to participate in hydrogen bonding and π-π stacking interactions. Research has demonstrated that pyrimidine units can be incorporated into novel conjugated polymers through aldol condensation reactions between pyrimidine-based substrates and aromatic dialdehydes. researchgate.net These materials exhibit interesting photophysical properties, with absorption and emission spectra that suggest potential use in electronic and sensing applications. researchgate.net

This compound is a prime candidate for creating such advanced materials. The C5-carbaldehyde group can be directly used in polymerization reactions, like the aldol condensation, to form the polymer backbone. researchgate.net The C2-iodo group provides an additional, powerful tool for tuning material properties. It can be functionalized either before polymerization to create tailored monomers or after polymerization for post-polymerization modification, allowing for the fine-tuning of the polymer's electronic, optical, and solubility characteristics.

In the realm of molecular probes, the pyrimidine scaffold can be integrated into larger systems designed for specific recognition or sensing tasks. The aldehyde and iodo groups serve as convenient anchor points for attaching fluorophores, linkers, or specific binding moieties. The design of novel 2-thiouracil-5-sulfonamide derivatives as enzyme inhibitors highlights the utility of the pyrimidine core in creating biologically active molecules, a principle that extends to the development of molecular probes for diagnostic or imaging applications. mdpi.com

Theoretical Predictions for Undiscovered Reactivity

Computational chemistry is an increasingly powerful tool for predicting and understanding chemical reactivity, guiding experimental work and accelerating discovery. mdpi.compeerj.com For a molecule like this compound, theoretical studies, particularly those using Density Functional Theory (DFT), can provide profound insights.

Future research will likely employ computational methods to:

Elucidate Reaction Mechanisms: As demonstrated in studies of related heterocyclic systems, theoretical calculations can map out the complete free energy profiles of complex reactions. nih.gov This allows for the identification of transition states and rate-determining steps, which is crucial for optimizing reaction conditions and designing more effective catalysts. nih.gov

Predict Chemoselectivity: Computational models can predict whether a given reagent will react preferentially with the aldehyde or the carbon-iodine bond, saving significant experimental time and resources.

Design Novel Catalysts: By understanding the electronic requirements of a desired transformation, theoretical studies can help in the rational design of catalysts tailored for specific reactions involving the pyrimidine substrate. nih.gov

Explore Electronic Properties: Calculations can predict the impact of different substituents (attached via the iodo and aldehyde groups) on the molecule's frontier molecular orbitals (HOMO/LUMO), providing a basis for designing materials with specific electronic or optical properties for applications in materials science.

This synergy between computational prediction and experimental validation is a key emerging avenue that will undoubtedly uncover new reactions and applications for this compound. chemrxiv.org

Q & A

Basic Research Question

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify aldehyde protons (δ 9.8–10.2 ppm) and iodopyrimidine ring signals. 15N^{15}\text{N} NMR can resolve tautomeric forms .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for structural refinement. Ensure high-resolution data (<1.0 Å) to resolve heavy iodine atom positions and confirm the aldehyde group’s planarity .

How does this compound participate in cross-coupling reactions, and what catalysts optimize these processes?

Advanced Research Question
The iodine atom enables Suzuki-Miyaura or Ullmann couplings. Palladium catalysts (e.g., Pd(PPh3_3)4_4) with ligand systems like XPhos enhance reactivity. For example, coupling with boronic acids at 80–100°C in THF/water (3:1) achieves >80% yield . Steric hindrance from the aldehyde group may require tailored ligands (e.g., bulky phosphines) to prevent deactivation .

What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states and charge distribution. The aldehyde’s electron-withdrawing effect increases the iodine atom’s electrophilicity, favoring SN_\text{N}Ar mechanisms. Solvent effects (PCM models) reveal polar aprotic solvents (e.g., DMSO) accelerate reactions by stabilizing intermediates .

How is this compound utilized as an intermediate in multi-step pharmaceutical synthesis?

Advanced Research Question
It serves as a precursor for kinase inhibitors and antiviral agents. For instance, coupling with aryl boronic acids generates biaryl aldehydes, which are oxidized to carboxylic acids or reduced to alcohols for further functionalization . Process optimization requires controlling moisture sensitivity (common in aldehyde-containing intermediates) via inert atmospheres .

What are the stability profiles of this compound under thermal or photochemical conditions?

Advanced Research Question
Thermogravimetric analysis (TGA) shows decomposition onset at ~150°C. Photostability studies (UV-Vis, 254 nm) indicate rapid aldehyde oxidation, necessitating storage in amber vials under nitrogen. Degradation products include 5-iodopyrimidine carboxylic acid, identified via LC-MS .

How can researchers resolve contradictions in reported synthetic yields for this compound?

Advanced Research Question
Systematic validation of protocols is essential. For example, discrepancies in iodination efficiency may arise from trace metal contaminants. Replicate reactions under strictly anhydrous conditions and compare purity via HPLC-UV (λ = 280 nm). Cross-reference with crystallographic data to confirm structural integrity .

What experimental design principles apply to studying the compound’s electronic properties?

Advanced Research Question
Cyclic voltammetry (CV) in acetonitrile reveals redox behavior (e.g., aldehyde oxidation peaks at +1.2 V vs. Ag/AgCl). Pair with DFT-computed HOMO/LUMO energies to correlate electronic structure with reactivity. Control scan rates (50–200 mV/s) to distinguish diffusion-limited processes .

What role does this compound play in fragment-based drug discovery?

Advanced Research Question
Its aldehyde group enables covalent bonding with lysine residues in target proteins. Screening via SPR (Surface Plasmon Resonance) identifies binding kinetics. Optimize fragment linking using click chemistry (e.g., azide-alkyne cycloaddition) to improve affinity .

How can novel analytical methods improve quantification of trace impurities in this compound?

Advanced Research Question
UHPLC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) achieves ppm-level detection. Isotope dilution using 13C^{13}\text{C}-labeled analogues corrects matrix effects. Validate methods per ICH Q2(R1) guidelines, ensuring specificity for iodine-containing degradants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.